Tumor Overexpression Fold‑Change of the Source Protein PLIN2 Outperforms Most Other IMA901 Target Antigens
In a systematic analysis of tumor-associated peptides from renal cell carcinoma (RCC) samples, the PLIN2‑derived peptide SVASTITGV (ADF‑001) showed the highest source‑protein fold change (29.1‑fold overexpression vs. normal tissue) when compared with other IMA901 component peptides such as MUC‑001 (C‑terminal MUC1, 1.6‑fold) and GUC‑001 (GUCY1A3, 2.2‑fold) [1]. Only MET‑001 (MET proto‑oncogene, 13.6‑fold) approached a similarly high overexpression level. In vitro immunogenicity was demonstrated for both ADF‑001 and ADF‑002, but the combination of high overexpression and proven clinical immunogenicity distinguishes SVASTITGV from lower‑overexpression in‑class peptides [2].
| Evidence Dimension | Source protein mRNA overexpression fold change in RCC vs. normal tissue |
|---|---|
| Target Compound Data | PLIN2 (ADFP) SVASTITGV: 29.1‑fold overexpressed in RCC |
| Comparator Or Baseline | MUC‑001 (MUC1 STAPPVHNV): 1.6‑fold; GUC‑001 (GUCY1A3 SVFAGVVGV): 2.2‑fold; MET‑001 (MET YVDPVITSI): 13.6‑fold |
| Quantified Difference | PLIN2 overexpression is ≥ 2.1× higher than MET‑001, ≥ 13.2× higher than GUC‑001, and ≥ 18.2× higher than MUC‑001 |
| Conditions | mRNA profiling of primary RCC tumor samples vs. matched normal kidney tissue; expression quantified as fold change over mean normal expression |
Why This Matters
Higher source protein overexpression correlates with stronger tumor‑specific peptide presentation, increasing the likelihood of eliciting tumor‑reactive T‑cell responses in vaccine and immunomonitoring applications.
- [1] AACR Table 2. Renal cell carcinoma-associated tumor antigen overexpression. Fold change of 29.1 for SVASTITGV (ADFP 129–137) vs. comparisons. Accessible via https://aacrjournals.org/view-large/11737638 View Source
- [2] Walter S, Weinschenk T, Stenzl A, et al. Multipeptide immune response to cancer vaccine IMA901 after single-dose cyclophosphamide associates with longer patient survival. Nat Med. 2012;18(8):1254-1261. doi:10.1038/nm.2883 View Source
